molecular formula C22H22N4O2 B11477384 2-({[4-(dimethylamino)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide

2-({[4-(dimethylamino)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B11477384
M. Wt: 374.4 g/mol
InChI Key: GUOKJNSUDRTVTG-UHFFFAOYSA-N
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Description

2-[4-(DIMETHYLAMINO)BENZAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is a complex organic compound that features both benzamide and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIMETHYLAMINO)BENZAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves the reaction of 4-(dimethylamino)benzoic acid with pyridine-3-methanamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIMETHYLAMINO)BENZAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

2-[4-(DIMETHYLAMINO)BENZAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-(DIMETHYLAMINO)BENZAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-[[4-(dimethylamino)benzoyl]amino]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C22H22N4O2/c1-26(2)18-11-9-17(10-12-18)21(27)25-20-8-4-3-7-19(20)22(28)24-15-16-6-5-13-23-14-16/h3-14H,15H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

GUOKJNSUDRTVTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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